![molecular formula C22H18ClNO4 B214400 1-benzyl-5-chloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214400.png)
1-benzyl-5-chloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-Benzyl-5-chloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the indole family of organic compounds. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-5-chloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-5-chloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a neuroprotective agent. It has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-benzyl-5-chloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a neuroprotective agent and its mechanism of action in protecting neurons from oxidative stress-induced damage. Another direction is to explore its potential as a cancer treatment and to further investigate its mechanism of action in inhibiting the growth of cancer cells. Additionally, further research could be done to improve the solubility of the compound in water, which would increase its potential for use in lab experiments.
Synthesis Methods
The synthesis of 1-benzyl-5-chloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of benzylamine with 5-chloro-2-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-indanedione in the presence of a base. The resulting product is then subjected to a reduction reaction to obtain the final compound.
Scientific Research Applications
1-Benzyl-5-chloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a neuroprotective agent and has been found to protect neurons from oxidative stress-induced damage.
properties
Product Name |
1-benzyl-5-chloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C22H18ClNO4 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-benzyl-5-chloro-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C22H18ClNO4/c1-14-7-10-20(28-14)19(25)12-22(27)17-11-16(23)8-9-18(17)24(21(22)26)13-15-5-3-2-4-6-15/h2-11,27H,12-13H2,1H3 |
InChI Key |
BNDYHOYMVUHSCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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